molecular formula C10H9BrCl2O2 B1372408 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride CAS No. 1160257-74-8

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride

Cat. No.: B1372408
CAS No.: 1160257-74-8
M. Wt: 311.98 g/mol
InChI Key: WZRGRJDOUGFYII-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C10H9BrCl2O2 It is a derivative of phenoxyacetic acid and is characterized by the presence of both bromine and chlorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 4-bromo-2-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

[ \text{4-Bromo-2-chlorophenol} + \text{2-Methylpropanoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, particularly at positions ortho and para to the existing substituents.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

    Hydrolysis: Water or aqueous bases are used to hydrolyze the acyl chloride group.

Major Products Formed

    Esters and Amides: Formed from nucleophilic substitution reactions.

    Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.

    Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-chlorophenoxy)butanoyl chloride
  • 2-(4-Bromo-2-chlorophenoxy)acetyl chloride
  • 2-(4-Bromo-2-chlorophenoxy)benzoyl chloride

Uniqueness

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which can influence its reactivity and biological activity. The methyl group on the acyl chloride moiety also affects its steric and electronic properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2O2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRGRJDOUGFYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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